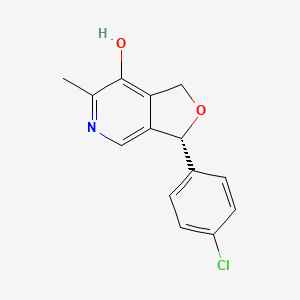

Cicletanine, (R)-

Vue d'ensemble

Description

Cicletanine is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension .

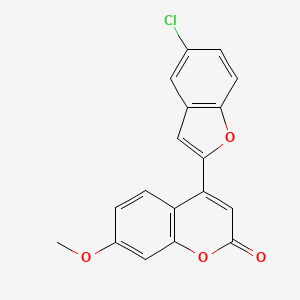

Molecular Structure Analysis

Cicletanine has a molecular formula of C14H12ClNO2 . Its molar mass is 261.71 g·mol −1 . The structure includes a furopyridine ring, which is likely key to its pharmacological activity .Applications De Recherche Scientifique

Vascular Tone and Hypertension Management

Cicletanine, an antihypertensive compound, has demonstrated significant efficacy in reversing vasoconstriction induced by cardiotonic steroids through a protein kinase C dependent mechanism. This action is particularly relevant in salt-sensitive hypertension, where cicletanine shows a greater potency due to elevated plasma levels of cardiotonic steroids in such conditions (Bagrov et al., 2000). Additionally, cicletanine has been shown to reduce hypertension and protect cardiovascular and renal systems in Dahl salt-sensitive rats, indicating its protective properties against salt-induced hypertension and organ damage (Uehara et al., 1991).

Metabolic Pathways and Biotransformation

Cicletanine undergoes stereoselective metabolism in both rat and human hepatocytes. This process primarily involves the biotransformation into sulfo- and glucuro-conjugated metabolites, highlighting the specific metabolic pathways cicletanine follows in different species (Ménard et al., 2000).

Prostacyclin Synthesis and Cardiovascular Effects

Cicletanine's ability to enhance prostacyclin synthesis in vascular smooth muscle cells is another significant aspect of its pharmacological profile. This enhancement in prostacyclin production is linked to its antihypertensive properties and could be associated with the activation of the arachidonic acid cascade through the cyclooxygenase pathway (Dorian et al., 1988).

Influence on Cyclic Nucleotide Pathways

The impact of cicletanine on cyclic nucleotide pathways, particularly on cyclic GMP phosphodiesterases, contributes to its vasorelaxant effect. Cicletanine's interaction with guanylate cyclase activators modulates vasomotor tone and sodium balance, indicating its role in cardiovascular pharmacotherapy (Silver et al., 1990).

Nitric Oxide Production in Endothelial Cells

Cicletanine's effects on nitric oxide production in human vascular endothelial cells further elaborate its antihypertensive mechanism. The drug's impact on intracellular calcium concentration, cyclic nucleotides, and prostacyclin generation suggests its multifaceted role in modulating vascular function (Akamatsu et al., 2001).

Potential Antioxidant Properties

Cicletanine has exhibited potential antioxidant properties, especially relevant in protecting the kidney from salt-induced hypertension in Dahl salt-sensitive rats. Its ability to reduce lipid peroxidation in the kidney implies its role as a hydroxy radical scavenger (Uehara et al., 1993).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKNDPRBJVBDSS-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109708-40-9 | |

| Record name | Cicletanine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109708409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CICLETANINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ7EU0754 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)

![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)